N-cyclopropyl-2-(4-(1-methyl-1H-pyrazole-4-sulfonamido)phenyl)acetamide
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Overview
Description
N-cyclopropyl-2-(4-(1-methyl-1H-pyrazole-4-sulfonamido)phenyl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research
Mechanism of Action
Target of Action
It’s worth noting that many bioactive aromatic compounds containing the indole nucleus, which is similar to the pyrazole nucleus in the given compound, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It’s suggested that similar compounds may act as activators of insect ryr , indicating a potential interaction with this receptor. The compound might bind to its target receptor and induce conformational changes, leading to altered receptor activity.
Biochemical Pathways
For instance, indole derivatives, which share a similar heterocyclic structure with the given compound, have been found to affect a wide range of biochemical pathways .
Result of Action
Similar compounds have been found to exhibit a range of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-2-(4-(1-methyl-1H-pyrazole-4-sulfonamido)phenyl)acetamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the pyrazole ring: This can be achieved through a palladium-catalyzed four-component coupling reaction involving a terminal alkyne, hydrazine, carbon monoxide, and an aryl iodide.
Introduction of the sulfonamide group: The sulfonamide moiety can be introduced by reacting the pyrazole derivative with a sulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-2-(4-(1-methyl-1H-pyrazole-4-sulfonamido)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-cyclopropyl-2-(4-(1-methyl-1H-pyrazole-4-sulfonamido)phenyl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Biological Studies: It can be used to study the biological activity of sulfonamide-containing compounds and their interactions with biological targets.
Industrial Applications: The compound may find use in the development of new materials or as a precursor for other chemical syntheses.
Comparison with Similar Compounds
Similar Compounds
N-cyclopropyl-2-(4-(1H-pyrazole-4-sulfonamido)phenyl)acetamide: Lacks the methyl group on the pyrazole ring.
N-cyclopropyl-2-(4-(1-methyl-1H-pyrazole-4-sulfonamido)phenyl)propionamide: Has a propionamide group instead of an acetamide group.
Uniqueness
N-cyclopropyl-2-(4-(1-methyl-1H-pyrazole-4-sulfonamido)phenyl)acetamide is unique due to the presence of the cyclopropyl group, which can impart rigidity and influence the compound’s binding properties. The combination of the pyrazole ring and sulfonamide group also contributes to its distinct chemical and biological properties .
Properties
IUPAC Name |
N-cyclopropyl-2-[4-[(1-methylpyrazol-4-yl)sulfonylamino]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3S/c1-19-10-14(9-16-19)23(21,22)18-13-4-2-11(3-5-13)8-15(20)17-12-6-7-12/h2-5,9-10,12,18H,6-8H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXXINDGCENDUGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)NC2=CC=C(C=C2)CC(=O)NC3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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